六氰合铁(4-), 四钠盐, 十水合物, (oc-6-11)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar cyanide-based ferrates typically involves the use of potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source. A notable example includes the one-pot synthesis method for producing 5-substituted 1H-tetrazoles, highlighting the utility of cyanide ligands in complex synthesis procedures (Zhu, Ren, & Cai, 2009).

Molecular Structure Analysis

The molecular structure of related cyanide complexes can be significantly diverse. For example, tetraphenylphosphonium tetrakis(trimethylsilanolato)ferrate(III) demonstrates the capacity of ferrate complexes to form structures with tetrahedral coordination around the iron center (Hay & Yennawar, 2018). Such insights into coordination chemistry are crucial for understanding the structural basis of the reactivity and stability of ferrate complexes.

Chemical Reactions and Properties

Ferrate compounds participate in a variety of chemical reactions due to their high oxidation states and the versatile coordination chemistry of cyanide ligands. For instance, the cyano-bridged ionic pair complexes involving ferrates exhibit unique reactivity patterns that are of interest in the synthesis of new materials and catalysis (Yi et al., 1998).

Physical Properties Analysis

The physical properties of ferrate complexes, such as solubility, crystal structure, and thermal stability, are influenced by their molecular structures and the nature of their ligands. The crystal and molecular structure analysis of sodium hexacyanoosmate, ruthenate, and ferrate decahydrates provides detailed insights into the arrangement of hexacyanometallate anions and the interaction with sodium polyhedra, which significantly impact their physical properties (Gentil et al., 1991).

Chemical Properties Analysis

The chemical properties of ferrate complexes, such as redox behavior, reactivity towards different organic and inorganic substrates, and catalytic activity, are central to their applications in various chemical processes. For example, the engineering aspects of ferrate in water and wastewater treatment highlight ferrate's strong oxidation capabilities and its potential in environmental remediation technologies (Yates, Zbořil, & Sharma, 2014).

科学研究应用

水和废水处理

由于与传统处理化学品(如氯)相比具有强大的氧化能力和产生毒性较小副产物的潜力,六价铁酸盐化合物已被确认为水和废水处理的有前途的试剂。研究表明,六价铁酸盐通过氧化、消毒和混凝过程在单一处理步骤中去除多种污染物(包括有机化合物、重金属和病原体)方面是有效的。六价铁酸盐在中试水处理工艺中的工程方面强调了其在减少总悬浮固体 (TSS)、化学需氧量 (COD)、生化需氧量 (BOD) 和有机物方面的有效性。此外,六价铁酸盐已被证明可以氧化氰化物、硫化物、砷、苯酚、苯胺和染料,并有效消毒各种病毒和细菌 (Yates、Zbořil 和 Sharma,2014).

环境修复

六价铁酸盐在环境修复中的应用扩展到合成有机污染物的降解、新兴有机污染物的处理、无机污染物的氧化和污水污泥处理。尽管六价铁酸钾作为氧化剂和消毒剂具有优异的性能,但已经注意到与六价铁酸盐溶液的不稳定性和固体六价铁酸盐生产的高成本相关的挑战。未来的研究方向包括解决这些实施挑战并彻底调查对六价铁酸盐在环境修复中的实际应用至关重要的基本问题 (Jiang,2007).

氧化机理和动力学

了解六价铁酸盐和五价铁酸盐对有机化合物氧化的动力学和机理对于优化它们在水处理和环境修复中的应用至关重要。该领域的研究重点是评估反应速率并根据还原电位和所涉及的氧化物质的性质提出机理。五价铁酸盐通常通过两电子转移步骤氧化化合物,而六价铁酸盐可能涉及一步电子转移,然后进一步还原为 Fe(III) 或直接两电子转移。对氧化机理的详细理解支持了更有效的基于铁酸盐的处理策略的开发 (Sharma,2013).

安全和危害

This compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It’s harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .

属性

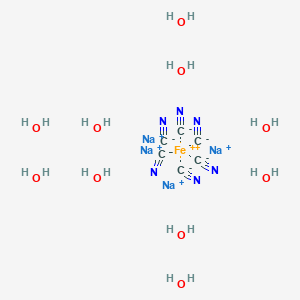

IUPAC Name |

tetrasodium;iron(2+);hexacyanide;decahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4Na.10H2O/c6*1-2;;;;;;;;;;;;;;;/h;;;;;;;;;;;10*1H2/q6*-1;+2;4*+1;;;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSUDVTVQZUDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20FeN6Na4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium ferrocyanide decahydrate | |

CAS RN |

14434-22-1 |

Source

|

| Record name | Sodium ferrocyanide decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (OC-6-11)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)